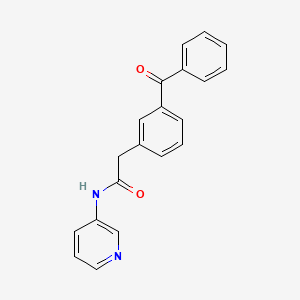![molecular formula C16H34N4O2 B14604608 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea is an organic compound with a complex structure that includes a hydrazine group, a urea moiety, and an undecoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea typically involves the reaction of hydrazine derivatives with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ureas.
Scientific Research Applications
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. The urea moiety can interact with hydrogen bond donors and acceptors, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-hydrazinylidenemethyl]-3-(3-decoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-dodecoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-octoxypropyl)urea
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea is unique due to its specific undecoxypropyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This distinct structure may confer advantages in certain applications, such as increased binding affinity or selectivity for specific enzymes or receptors.
Properties
Molecular Formula |
C16H34N4O2 |
|---|---|
Molecular Weight |
314.47 g/mol |
IUPAC Name |
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea |
InChI |
InChI=1S/C16H34N4O2/c1-2-3-4-5-6-7-8-9-10-13-22-14-11-12-18-16(21)19-15-20-17/h15H,2-14,17H2,1H3,(H2,18,19,20,21) |
InChI Key |
QKLRPYLGYPVAGN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCOCCCNC(=O)N/C=N/N |
Canonical SMILES |
CCCCCCCCCCCOCCCNC(=O)NC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)


![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)

![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
